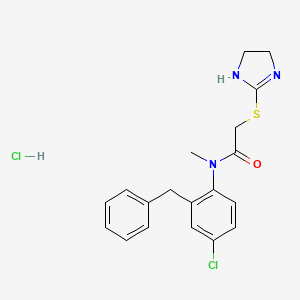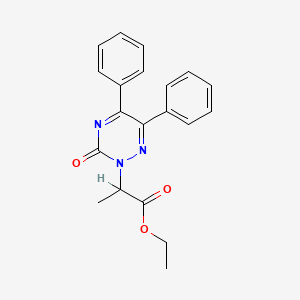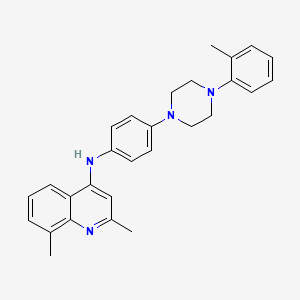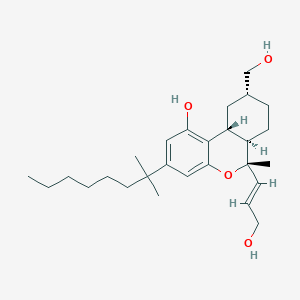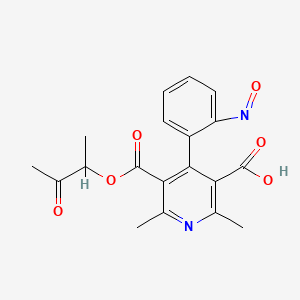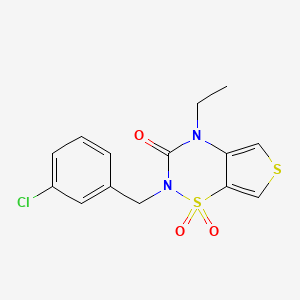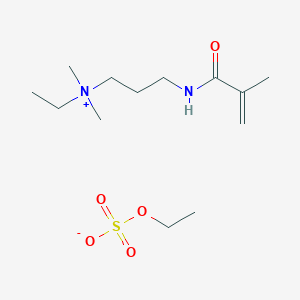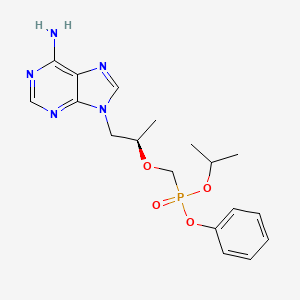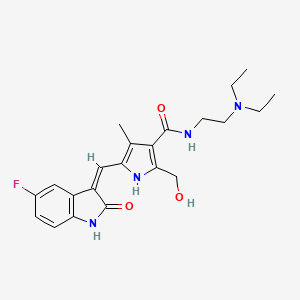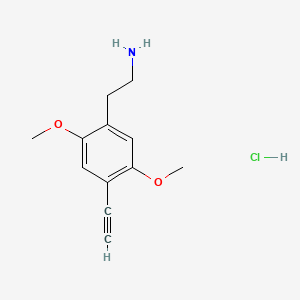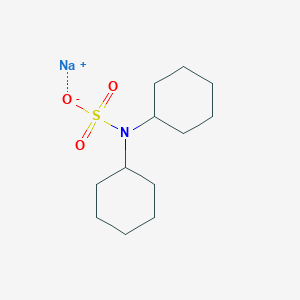
Sodium dicyclohexylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dicyclohexylsulfamate is a chemical compound with the molecular formula C₁₂H₂₂NNaO₃S. It is known for its unique structure, which includes two cyclohexyl groups attached to a sulfamate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:
- Dissolving dicyclohexylamine in an appropriate solvent.
- Adding sulfamic acid to the solution.
- Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.
- Isolating the product through crystallization or other purification methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfamates.
Scientific Research Applications
Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.
Comparison with Similar Compounds
Sodium cyclamate: Another sulfamate compound used as a sweetener.
Sodium sulfamate: A simpler sulfamate compound with different applications.
Comparison: Sodium dicyclohexylsulfamate is unique due to its two cyclohexyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler sulfamate compounds like sodium cyclamate and sodium sulfamate, which lack these bulky substituents and therefore have different chemical behaviors and applications.
Properties
CAS No. |
114723-27-2 |
|---|---|
Molecular Formula |
C12H22NNaO3S |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
sodium;N,N-dicyclohexylsulfamate |
InChI |
InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
UXDIHPFDYZHZPL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


